molecular formula C23H22N4O3 B2683978 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251698-76-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2683978
CAS No.: 1251698-76-6
M. Wt: 402.454
InChI Key: AVSATUVPOLBUSC-UHFFFAOYSA-N
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Description

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines

Mechanism of Action

Target of Action

Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The exact mode of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide It is suggested that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

The biochemical pathways affected by 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide It is known that pyrrolopyrazine derivatives can influence various biological activities, suggesting that they may affect multiple pathways .

Result of Action

The molecular and cellular effects of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide Compounds with similar pyrrolopyrazine scaffold have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrrole derivative and then introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to their less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified or used in subsequent reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

In medicine, this compound can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolopyrimidines: : These compounds share a similar core structure and are known for their diverse biological activities.

  • Indole Derivatives: : These compounds contain the indole nucleus and exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific substituents and the resulting biological and chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-26-15-24-21-17(16-9-5-4-6-10-16)13-27(22(21)23(26)29)14-20(28)25-18-11-7-8-12-19(18)30-2/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSATUVPOLBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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